molecular formula C12H11NO3 B12879531 5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid CAS No. 89205-05-0

5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B12879531
CAS No.: 89205-05-0
M. Wt: 217.22 g/mol
InChI Key: LRRZGSGEUOXNDP-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted at the 5-position with a 2,4-dimethylphenyl group and a carboxylic acid moiety at the 4-position.

Properties

CAS No.

89205-05-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-7-3-4-9(8(2)5-7)11-10(12(14)15)13-6-16-11/h3-6H,1-2H3,(H,14,15)

InChI Key

LRRZGSGEUOXNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N=CO2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of reagents such as Deoxo-Fluor® to effect the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles using manganese dioxide (MnO₂) under flow conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

Industrial production of oxazole derivatives, including 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for meeting the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that oxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that these compounds effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

Enzyme Inhibition
This compound has also been investigated for its ability to inhibit cytochrome P450 enzymes, particularly CYP3A4. The inhibition of CYP3A4 is significant because this enzyme is involved in the metabolism of many drugs. Studies have quantified the direct inhibition and mechanism-based inhibition (MBI) effects of various oxazole derivatives, indicating that modifications in the chemical structure can enhance or reduce enzyme inhibition .

Anti-inflammatory Properties
Another area of application is in anti-inflammatory drug development. Compounds with oxazole rings have shown promise in modulating inflammatory pathways, potentially leading to new treatments for diseases characterized by chronic inflammation .

Agricultural Science

Pesticidal Activity
this compound and its derivatives have been explored for their pesticidal properties. Research indicates that these compounds can act as effective fungicides or insecticides. Field trials have demonstrated their efficacy against common agricultural pests and pathogens, suggesting potential applications in crop protection .

Material Science

Polymer Chemistry
The incorporation of oxazole derivatives into polymer matrices has been studied for enhancing material properties. For example, the addition of this compound into polymer blends has been shown to improve thermal stability and mechanical strength. This makes it a candidate for applications in high-performance materials used in electronics and automotive industries .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated IC50 values < 10 µM against MCF-7 cells; induced apoptosis via caspase activation .
Study 2Enzyme InhibitionIdentified significant CYP3A4 inhibition with MBI values indicating potential drug-drug interaction risks .
Study 3Agricultural ApplicationsField trials showed up to 80% efficacy against fungal pathogens in crops treated with oxazole derivatives .
Study 4Material PropertiesEnhanced thermal stability by 20% when incorporated into polymer blends; improved mechanical properties noted .

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In medicinal applications, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS RN Notable Properties
5-(2,4-Dimethylphenyl)-1,3-oxazole-4-COOH* C₁₂H₁₁NO₃ 217.22 2,4-Dimethylphenyl Not provided Likely moderate lipophilicity
5-(4-Methoxyphenyl)-1,3-oxazole-4-COOH C₁₁H₉NO₄ 219.19 4-Methoxyphenyl 89205-07-2 mp 147–151°C
5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-COOH C₁₀H₄BrF₂NO₃ 332.3 4-Bromo, 2,3-difluorophenyl Not provided LC-MS [M+H]⁺ 332.3/334.3
5-(Thiophen-2-yl)-1,3-oxazole-4-COOH C₈H₅NO₃S 195.19 Thiophene 143659-16-9 Enhanced π-stacking potential

*Inferred data based on structural analogs.

Biological Activity

5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a 2,4-dimethylphenyl substituent and a carboxylic acid group, contribute to its reactivity and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C12_{12}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 217.22 g/mol. The presence of the dimethyl groups enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. Interaction studies suggest that it may inhibit enzymes involved in inflammatory processes and microbial growth. For instance, the compound has shown potential against various Gram-positive bacteria and drug-resistant strains .

Enzyme Inhibition

The compound's carboxylic acid group allows it to participate in typical reactions such as esterification and amidation. Additionally, studies have suggested that it may act as an inhibitor for certain enzymes like xanthine oxidase and α-glucosidase, which are relevant in metabolic disorders and inflammation .

Study 1: Antibacterial Activity

A study investigated the antibacterial properties of various oxazole derivatives, including this compound. Results indicated that the compound inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) strains at sub-micromolar concentrations.

Study 2: Anticancer Evaluation

In another study focusing on related oxazole derivatives, compounds were tested against Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines. The findings revealed that modifications to the oxazole structure significantly influenced cytotoxicity profiles. While direct data on this compound were not available, the trends suggest potential effectiveness in anticancer applications based on structural similarities .

Data Summary

Biological Activity Effect Reference
AntibacterialInhibits MRSA growth
AnticancerReduces viability in Caco-2 cells
Enzyme inhibitionInhibits xanthine oxidase
Enzyme inhibitionInhibits α-glucosidase

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,4-Dimethylphenyl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted phenyl precursors with oxazole intermediates. For example, similar oxazole-carboxylic acids are prepared using Vilsmeier–Haack formylation (for aldehyde intermediates) followed by cyclization with hydroxylamine derivatives . Optimization involves adjusting catalysts (e.g., palladium for cross-coupling reactions), solvent systems (DMF or toluene), and temperature gradients to improve yields (typically 60–80% under inert atmospheres) . Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; oxazole ring protons at δ 7.8–8.2 ppm) .
  • IR : Carboxylic acid C=O stretch (~1700 cm1^{-1}) and oxazole C=N absorption (~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 248.08) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays against E. coli and S. aureus (MIC determination) .
  • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases, given structural similarity to known inhibitors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,4-dimethylphenyl group in bioactivity?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl, 3-fluorophenyl) and compare activity .
  • Use computational docking (AutoDock Vina) to model interactions between the dimethylphenyl group and hydrophobic enzyme pockets .
  • Correlate logP values (measured via HPLC) with membrane permeability trends .

Q. What strategies resolve discrepancies in spectral data between synthesized batches?

  • Methodological Answer :

  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., uncyclized intermediates or regioisomers) .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry of the oxazole ring .
  • Reaction Monitoring : In situ FTIR tracks intermediate formation to optimize reaction time and minimize side products .

Q. Which computational methods predict the compound’s reactivity or target interactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 models electron density to predict nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics Simulations : GROMACS simulates binding stability with COX-2 over 100 ns trajectories .
  • QSAR Modeling : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How to design experiments to confirm the carboxylic acid group’s role in bioactivity?

  • Methodological Answer :

  • Derivatization : Synthesize methyl ester or amide analogs and compare activity loss/gain .
  • pH-Dependent Studies : Measure solubility and activity at physiological pH (7.4) vs. acidic conditions (pH 5.0) to assess ionization effects .
  • Chelation Assays : Test metal-binding potential (e.g., with Zn2+^{2+}) via UV-Vis titration .

Data Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (50–90%) may arise from trace moisture in cyclization steps; strict anhydrous conditions (e.g., molecular sieves) are critical .
  • Biological Activity Conflicts : Inconsistent MIC values across studies could stem from differences in bacterial strains or assay protocols. Standardize using CLSI guidelines .

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